molecular formula C5H2BrClFN B1437306 5-Bromo-4-chloro-2-fluoropyridine CAS No. 1184920-15-7

5-Bromo-4-chloro-2-fluoropyridine

Cat. No. B1437306
M. Wt: 210.43 g/mol
InChI Key: APIYUIGLEOJMIY-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-2-fluoropyridine is C5H2BrClFN . Its average mass is 210.432 Da and its monoisotopic mass is 208.904312 Da .


Chemical Reactions Analysis

5-Bromo-2-chloropyridine may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluoropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 201.8±35.0 °C at 760 mmHg, and a flash point of 75.9±25.9 °C .

Scientific Research Applications

Chemoselective Functionalization The chemoselective functionalization of 5-Bromo-4-chloro-2-fluoropyridine has been explored, demonstrating its versatility in organic synthesis. Catalytic amination conditions were shown to favor bromide substitution, with distinct chemoselectivity observed under various conditions. For instance, a reversal in chemoselectivity towards chloro substitution was noted absent palladium catalysis. Moreover, selective substitution at the fluoro position under SNAr conditions yielded dihalo adducts, showcasing the compound's utility in creating complex organic structures (Stroup et al., 2007).

Halogen-rich Intermediate for Synthesis 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been identified as a halogen-rich intermediate crucial for the synthesis of pentasubstituted pyridines. This compound serves as a foundational block in medicinal chemistry, enabling the creation of compounds with desired functionalities for further chemical manipulation. This highlights its significant role in the development of novel pharmaceuticals and research compounds (Wu et al., 2022).

Versatile Synthesis Platform The compound has also been central to developing a versatile synthesis platform for 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Through strategic reactions including ortho-lithiation and Suzuki coupling, a variety of substituted pyridines and their corresponding pyridones have been synthesized, showcasing the compound's flexibility in producing a wide range of derivatives for chemical and pharmaceutical research (Sutherland & Gallagher, 2003).

Safety And Hazards

5-Bromo-4-chloro-2-fluoropyridine is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-4-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYUIGLEOJMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657723
Record name 5-Bromo-4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-fluoropyridine

CAS RN

1184920-15-7
Record name 5-Bromo-4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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